2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Description

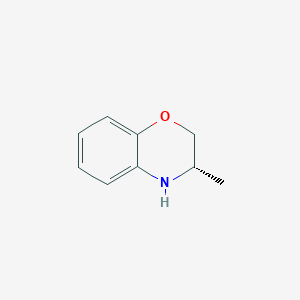

The compound 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- (CAS: 113708-92-2; molecular formula: C₉H₁₁NO) is a chiral heterocyclic molecule featuring a 3,4-dihydro-2H-1,4-benzoxazine scaffold with a methyl substituent at the 3-position and (3S)-stereochemistry. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its structural versatility and bioactivity . The compound’s racemic form (±)-3-methyl derivative has a boiling point of 216.7°C, density of 1.078 g/cm³, and refractive index of 1.544 . Its synthesis typically involves multistep routes, including reductive amination or microwave-assisted cyclization, to achieve stereochemical control .

Properties

IUPAC Name |

(3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDVKBWLRCKPFB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427669 | |

| Record name | ZINC03883772 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204926-13-6 | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204926136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINC03883772 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CFJ1D4554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- typically involves the reaction of substituted phenols with formaldehyde and amines. One common method is the Mannich reaction, where a substituted phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes, making them potential candidates for drug development.

Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Differences and Trends

(i) Substituent Effects on Bioactivity

- 3-Methyl vs. 3-Oxo : The 3-methyl group in the target compound enhances lipophilicity (XLogP3 ~1.5) compared to the 3-oxo derivative (XLogP3 ~0.8), influencing membrane permeability and CNS penetration . The 3-oxo analogue exhibits broader antifungal and antitumor activity due to hydrogen-bonding interactions with target enzymes .

- 3-Morpholinylmethyl vs. 3-Methyl : The morpholinylmethyl substituent in CAS 131513-36-5 introduces a basic nitrogen, improving solubility and α2C-AR selectivity. However, its larger size reduces brain penetration compared to the compact 3-methyl group .

(ii) Stereochemical Influence

The (3S)-enantiomer of the target compound likely exhibits distinct binding affinities compared to its (3R)-counterpart or racemic mixtures. For example, (R)-morpholinylmethyl derivatives show different receptor activation profiles in α2C-AR studies .

Pharmacological and Industrial Relevance

Biological Activity

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 204926-13-6

- Structural Features : The compound features a fused benzene and oxazine ring system with a methyl group at the 3-position, which influences its reactivity and biological interactions .

Synthesis Methods

The synthesis of 2H-1,4-Benzoxazine involves several methods:

- Mannich Reaction : A common approach where substituted phenols react with formaldehyde and secondary amines under acidic conditions.

- Solvent Choices : Reactions are typically conducted in solvents like methanol or ethanol at reflux temperatures to ensure complete conversion .

Antimicrobial Properties

Research indicates that derivatives of 2H-1,4-Benzoxazine exhibit broad-spectrum antimicrobial activity:

- Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 6.25 to 100 µg/ml against various Gram-positive and Gram-negative bacteria as well as Candida species .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazine derivatives:

- Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Targeted Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in tumor progression, making them candidates for further drug development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines in cellular models.

- Therapeutic Potential : This activity suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2H-1,3-Benzoxazine | Antimicrobial | Different substitution patterns |

| 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | Anticancer, anti-inflammatory | Unique methyl substitution |

| 3,4-Dihydro-2H-1,3-benzoxazine | Antifungal | Structural variations leading to different activities |

Case Studies and Research Findings

- Antimicrobial Study :

- Anticancer Research :

- Anti-inflammatory Study :

Q & A

Q. What are the common synthetic routes for (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via condensation of substituted phenols with primary amines and formaldehyde derivatives. For example, Shridhar et al. (1982) developed a one-pot synthesis using methyl-(3-oxo-2H-1,4-benzoxazin-2-yl)acetates, while Frechette and Beach (1998) optimized alkylation protocols for derivatives . Enantiomeric purity is controlled by chiral catalysts or resolution techniques, such as chromatographic separation of diastereomeric intermediates. Reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. toluene) significantly impact yield and stereoselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this benzoxazine derivative?

- 1H/13C NMR : Assigns methyl group configuration (δ ~1.2–1.5 ppm for CH3) and confirms the 3,4-dihydrobenzoxazine ring structure .

- FT-IR : Identifies C–O–C stretching (~1,240 cm⁻¹) and N–C–O vibrations (~1,500 cm⁻¹) .

- X-ray crystallography : Resolves the (3S) stereochemistry and dihedral angles of the benzoxazine ring (e.g., C–N–C angle ~120°) .

Q. What are the key physicochemical properties relevant to its application in polymer science?

The compound exhibits near-zero polymerization shrinkage, high char yield (>30% at 800°C), and a glass transition temperature (Tg) of ~160–180°C when polymerized. These properties arise from intermolecular hydrogen bonding and the rigidity of the methyl-substituted dihydrobenzoxazine core .

Advanced Research Questions

Q. How does the cationic ring-opening polymerization mechanism of this benzoxazine differ from traditional thermoset resins?

Unlike epoxy or phenolic resins, benzoxazines polymerize via thermally activated ring-opening without catalysts, forming polybenzoxazine networks through Mannich bridge structures (–CH2–N–CH2–). The methyl group at C3 sterically hinders chain mobility, increasing Tg. DSC studies show an exothermic peak at ~220–240°C, corresponding to the polymerization enthalpy (~300 J/g) .

Q. What methodologies are used to analyze contradictory data on thermal stability between experimental and simulated results?

Discrepancies in degradation temperatures (e.g., TGA vs. Monte Carlo simulations) are resolved by:

Q. How can computational modeling (e.g., DFT, Monte Carlo) predict the impact of methyl substitution on polymer properties?

DFT calculations optimize the geometry of the monomer, revealing electron density redistribution at the oxazine ring. Monte Carlo simulations model hydrogen-bonding networks, showing that methyl groups reduce free volume by 15%, enhancing thermal stability .

Q. What safety protocols are critical when handling this compound in solvent-free polymerization studies?

Refer to SDS guidelines: Use PPE (nitrile gloves, respirators) due to potential respiratory irritation (CAS 120711-81-1 analog). Avoid open flames during thermal curing (autoignition temperature >300°C) .

Q. How are bio-based analogs of this benzoxazine synthesized, and what trade-offs exist in their performance?

Cardanol-derived benzoxazines replace petrochemical phenols, introducing unsaturated alkyl chains. While these reduce Tg by ~20°C (due to flexible side chains), they improve toughness (impact strength +30%) and sustainability .

Q. What strategies resolve contradictions between predicted and observed reactivity in copolymerization with epoxies?

Kinetic studies using in situ FT-IR track epoxy conversion rates. The benzoxazine’s methyl group slows copolymerization by 40% due to steric effects, necessitating adjusted stoichiometry (e.g., 1:0.8 benzoxazine:epoxy ratio) .

Q. How do hydroxyl-functionalized derivatives alter the structure-property relationship in polybenzoxazines?

Adding methylol (–CH2OH) groups increases hydrogen-bond density, raising Tg by ~25°C (DMA data). However, excessive hydroxyl content (>10 wt%) promotes hydrophilicity, reducing dielectric strength by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.